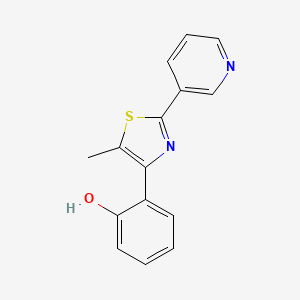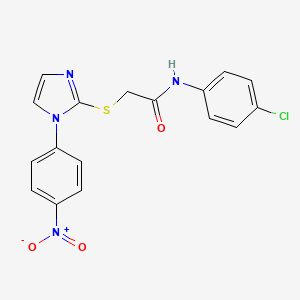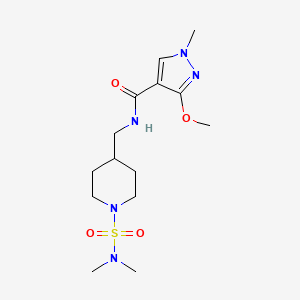
4-(2-Hydroxyphényl)-5-méthyl-2-(3-pyridyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a hydroxyphenyl group Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mécanisme D'action
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Thiazole derivatives are known to exert a variety of effects at the molecular and cellular levels due to their diverse pharmacological activities .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole typically involves the condensation of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often include the use of solvents such as ethanol or methanol and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under various conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced thiazole or pyridine derivatives.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-(Methylthio)phenyl-thiazole: Exhibits significant antibacterial activity.
3-Pyridyl-thiazole: Used in the synthesis of various biologically active compounds.
Uniqueness
4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole is unique due to the presence of both hydroxyphenyl and pyridyl groups, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and potential for further functionalization.
Propriétés
IUPAC Name |
2-(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-14(12-6-2-3-7-13(12)18)17-15(19-10)11-5-4-8-16-9-11/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUMXDCQYERGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2422327.png)
![N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2422329.png)

![2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422332.png)
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2422333.png)
![2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)
![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)

![(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2422339.png)
![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2422341.png)


![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)
![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
